![molecular formula C6H10N4OS2 B1270015 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide CAS No. 296879-33-9](/img/structure/B1270015.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide
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Overview
Description
“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide” is a compound that has been studied for its urease inhibitor activities . It is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compound is synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process is efficient and results in high isolated yields .
Chemical Reactions Analysis
The compound is part of a group of novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide derivatives that have been evaluated for their urease inhibitor activities . The compounds are synthesized efficiently in three steps .
Scientific Research Applications
Urease Inhibitory Activity
The compound has been studied for its urease inhibitory activity . Urease is a critical enzyme for the survival of certain bacteria, including Helicobacter pylori, which is known to cause gastrointestinal infections . Inhibiting this enzyme could be an effective way to treat infections caused by this bacterium .
Antibacterial Action
Preliminary screening has shown that the compound exhibits moderate antibacterial action against certain bacterial strains, including S. aureus, E. faecalis, E. coli, and K. pneumoniae .
Anti-convulsant Activity
The compound has been used to prepare new amines exhibiting anti-convulsant activity .
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on certain leukemia cell lines and the HeLa human cervical carcinoma cell line .
Mechanism of Action
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS2/c1-10(2)4(11)3-12-6-9-8-5(7)13-6/h3H2,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOZEOYCVXUPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361611 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
CAS RN |
296879-33-9 |
Source
|
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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